REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16]([O:18][CH3:19])=[O:17]>C(Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([C:15]1[O:11][C:12]([C:16]([O:18][CH3:19])=[O:17])=[CH:13][CH:14]=1)=[O:5]
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Name
|
|
Quantity
|
77 g
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Type
|
reactant
|
Smiles
|
CC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)OC
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Name
|
ferric chloride
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
was heated
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Type
|
TEMPERATURE
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Details
|
under reflux on a steam bath for 7.5 hours
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Duration
|
7.5 h
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Type
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DISTILLATION
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Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)C2=CC=C(O2)C(=O)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |